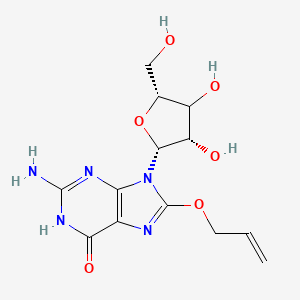
8-Allyloxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Allyloxyguanosine is a nucleoside analog, specifically a purine nucleoside derivative. It is known for its antiviral and anticancer properties, primarily due to its ability to inhibit DNA synthesis by targeting the enzyme DNA polymerase . This compound also plays a role in inhibiting the expression of genes involved in inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyloxyguanosine typically involves the modification of guanosine. One common method includes the allylation of guanosine at the 8-position. This process can be achieved through the reaction of guanosine with an allyl halide in the presence of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Allyloxyguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the guanosine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Allyl halides and bases like sodium hydride are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 8-oxoguanosine derivatives, while substitution can produce various allyl-substituted analogs .
Wissenschaftliche Forschungsanwendungen
8-Allyloxyguanosine has a wide range of applications in scientific research:
Wirkmechanismus
8-Allyloxyguanosine exerts its effects primarily by inhibiting DNA synthesis. It achieves this by targeting the enzyme DNA polymerase, which is crucial for the replication of DNA. By inhibiting this enzyme, the compound prevents the proliferation of cells, making it effective against rapidly dividing cancer cells and viruses . Additionally, it can modulate gene expression by inhibiting the expression of genes involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
8-Oxoguanosine: Another modified guanosine with oxidative properties.
8-Azaguanine: A purine analog with antineoplastic activity.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Uniqueness: 8-Allyloxyguanosine is unique due to its specific modification at the 8-position with an allyl group, which imparts distinct biological activities, particularly its dual role in antiviral and anticancer applications . This sets it apart from other similar compounds that may only exhibit one type of activity.
Eigenschaften
Molekularformel |
C13H17N5O6 |
|---|---|
Molekulargewicht |
339.30 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7?,8+,11-/m1/s1 |
InChI-Schlüssel |
RQUVSNGNEJMOBE-DWVWSIQXSA-N |
Isomerische SMILES |
C=CCOC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


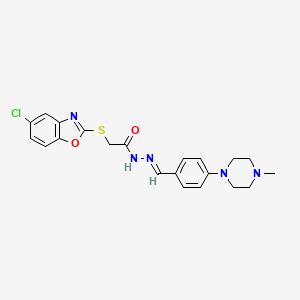
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
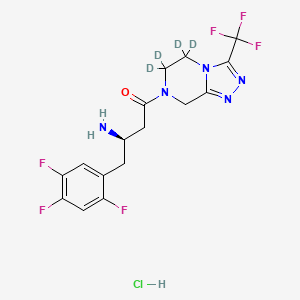
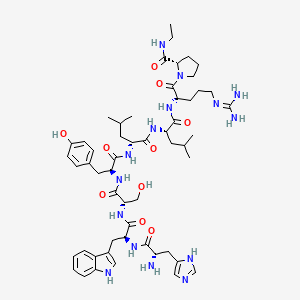
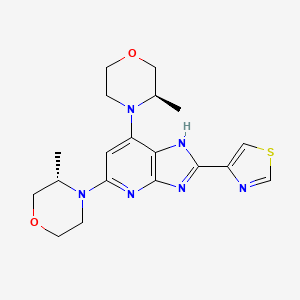
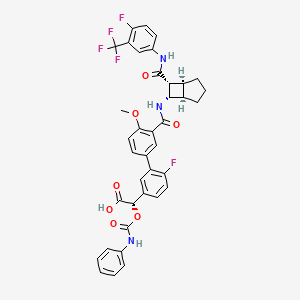
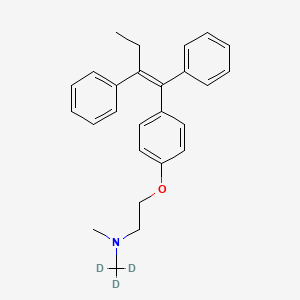
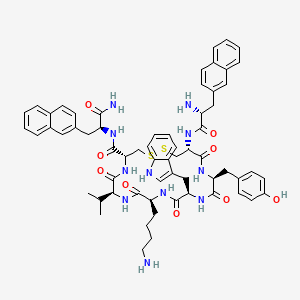
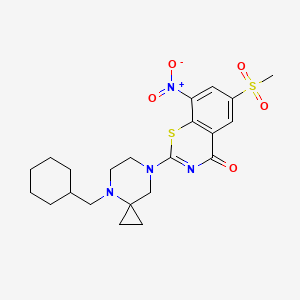
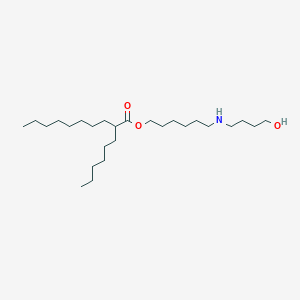
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
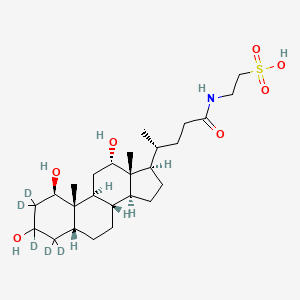
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
